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Compound of Interest

Compound Name:
1-(5-Tert-butyl-2-

hydroxyphenyl)ethanone

Cat. No.: B1296175 Get Quote

A Spectroscopic Showdown: 1-(5-Tert-butyl-2-
hydroxyphenyl)ethanone and Its Isomers
A comprehensive spectroscopic comparison of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone
with its structural isomers reveals distinct differences in their spectral characteristics, arising

from the varied substitution patterns on the phenyl ring. This guide provides a detailed analysis

of their ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectra, supported by experimental data, to

aid researchers in their identification and characterization.

The positioning of the tert-butyl, hydroxyl, and acetyl groups on the benzene ring in 1-(5-tert-
butyl-2-hydroxyphenyl)ethanone and its isomers significantly influences their electronic and

magnetic environments. These differences are directly reflected in their spectroscopic

signatures, providing a powerful tool for their differentiation. This guide will delve into a

comparative analysis of the parent compound with four of its key isomers:

1-(5-tert-butyl-2-hydroxyphenyl)ethanone (Parent Compound)

1-(4-tert-butyl-2-hydroxyphenyl)ethanone

1-(3-tert-butyl-4-hydroxyphenyl)ethanone

1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone
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1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 1-(5-tert-butyl-2-
hydroxyphenyl)ethanone and its selected isomers.

Table 1: ¹H NMR Spectral Data (CDCl₃, δ ppm)

Compound Ar-H -OH -C(CH₃)₃ -COCH₃

1-(5-tert-butyl-2-

hydroxyphenyl)et

hanone

7.58 (d, J=2.4

Hz, 1H), 7.39

(dd, J=8.7, 2.4

Hz, 1H), 6.90 (d,

J=8.7 Hz, 1H)

12.1 (s, 1H) 1.32 (s, 9H) 2.63 (s, 3H)

1-(4-tert-butyl-2-

hydroxyphenyl)et

hanone

7.55 (d, J=8.5

Hz, 1H), 6.95 (d,

J=2.0 Hz, 1H),

6.78 (dd, J=8.5,

2.0 Hz, 1H)

12.4 (s, 1H) 1.31 (s, 9H) 2.55 (s, 3H)

1-(3-tert-butyl-4-

hydroxyphenyl)et

hanone

7.85 (d, J=2.2

Hz, 1H), 7.65

(dd, J=8.5, 2.2

Hz, 1H), 6.90 (d,

J=8.5 Hz, 1H)

6.5 (br s, 1H) 1.45 (s, 9H) 2.54 (s, 3H)

1-(3,5-di-tert-

butyl-2-

hydroxyphenyl)et

hanone

7.55 (d, J=2.4

Hz, 1H), 7.25 (d,

J=2.4 Hz, 1H)

12.5 (s, 1H)
1.44 (s, 9H), 1.32

(s, 9H)
2.65 (s, 3H)

1-(3,5-di-tert-

butyl-4-

hydroxyphenyl)et

hanone

7.75 (s, 2H) 5.8 (s, 1H) 1.48 (s, 18H) 2.55 (s, 3H)
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Table 2: ¹³C NMR Spectral Data (CDCl₃, δ ppm)

Compoun
d

C=O
Ar-C
(Substitut
ed)

Ar-CH -C(CH₃)₃ -C(CH₃)₃ -COCH₃

1-(5-tert-

butyl-2-

hydroxyph

enyl)ethan

one

204.1

161.8,

142.9,

120.1

130.5,

128.9,

118.0

34.5 31.5 26.5

1-(4-tert-

butyl-2-

hydroxyph

enyl)ethan

one

203.8

162.1,

152.8,

118.2

129.8,

116.5,

114.3

34.8 31.2 26.4

1-(3-tert-

butyl-4-

hydroxyph

enyl)ethan

one

197.5

160.2,

137.5,

130.8

129.7,

125.8,

117.5

35.1 29.5 26.3

1-(3,5-di-

tert-butyl-2-

hydroxyph

enyl)ethan

one

205.2

159.5,

141.2,

138.5,

118.9

126.5,

125.8
35.2, 34.3 31.6, 29.5 27.1

1-(3,5-di-

tert-butyl-4-

hydroxyph

enyl)ethan

one

197.8

158.5,

140.8,

131.2

126.1 35.0 30.4 26.5

Table 3: IR, Mass Spectrometry, and UV-Vis Data
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Compound IR (cm⁻¹) MS (m/z) UV-Vis (λmax, nm)

1-(5-tert-butyl-2-

hydroxyphenyl)ethano

ne

3400-3000 (br, O-H),

1650 (C=O)
192 (M+), 177, 149 255, 330

1-(4-tert-butyl-2-

hydroxyphenyl)ethano

ne

3400-3000 (br, O-H),

1648 (C=O)
192 (M+), 177, 135 258, 335

1-(3-tert-butyl-4-

hydroxyphenyl)ethano

ne

3350-3100 (br, O-H),

1665 (C=O)
192 (M+), 177, 149 280

1-(3,5-di-tert-butyl-2-

hydroxyphenyl)ethano

ne

3450-3150 (br, O-H),

1655 (C=O)
248 (M+), 233, 191 260, 340

1-(3,5-di-tert-butyl-4-

hydroxyphenyl)ethano

ne

3620 (sharp, O-H),

1670 (C=O)
248 (M+), 233 285

Experimental Protocols
A brief overview of the methodologies used for acquiring the spectroscopic data is provided

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and

chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR)

spectrometer. Samples were analyzed as thin films on NaCl plates or as KBr pellets.

Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer with an

electron ionization (EI) source.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a

spectrophotometer using ethanol as the solvent.

Isomeric Relationships and Analysis Workflow
The following diagram illustrates the structural relationships between the isomers and the

workflow for their comparative spectroscopic analysis.

Spectroscopic Comparison of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone and its Isomers

Isomers

Spectroscopic Analysis

Data Comparison

1-(5-tert-butyl-2-hydroxyphenyl)ethanone

NMR (1H, 13C) IR Mass Spec UV-Vis

1-(4-tert-butyl-2-hydroxyphenyl)ethanone 1-(3-tert-butyl-4-hydroxyphenyl)ethanone 1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone

Comparative Data Tables

Click to download full resolution via product page

Caption: Workflow for the spectroscopic comparison of isomers.

Discussion of Spectroscopic Differences
The observed spectroscopic differences can be attributed to several factors:
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¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electronic

effects of the substituents. The intramolecular hydrogen bonding between the hydroxyl group

and the acetyl group in the ortho-isomers (parent compound, 1-(4-tert-butyl-2-

hydroxyphenyl)ethanone, and 1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone) leads to a

significant downfield shift of the hydroxyl proton signal (around 12 ppm). In contrast, the

absence of this interaction in isomers where these groups are not ortho to each other results

in an upfield shift of the hydroxyl proton signal.

¹³C NMR: The positions of the carbonyl and aromatic carbon signals are influenced by the

substitution pattern. The steric hindrance and electronic effects of the bulky tert-butyl groups

cause noticeable shifts in the carbon resonances.

IR Spectroscopy: The frequency of the carbonyl (C=O) stretching vibration is affected by

conjugation and hydrogen bonding. Intramolecular hydrogen bonding in the ortho-isomers

typically lowers the C=O stretching frequency. The O-H stretching vibration appears as a

broad band in hydrogen-bonded systems and a sharper peak in non-hydrogen-bonded

phenols.

Mass Spectrometry: The fragmentation patterns in the mass spectra can be diagnostic. The

molecular ion peak (M+) confirms the molecular weight. The fragmentation often involves the

loss of a methyl group from the tert-butyl or acetyl group, leading to characteristic fragment

ions.

UV-Vis Spectroscopy: The position of the absorption maxima (λmax) is influenced by the

extent of conjugation and the presence of auxochromic groups (-OH) and chromophoric

groups (C=O). The ortho-hydroxyacetophenones generally exhibit two main absorption

bands, while the para-substituted isomers show a single strong absorption band at a longer

wavelength.

This comprehensive spectroscopic comparison provides a valuable resource for the

unambiguous identification and characterization of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone
and its isomers, which is crucial for applications in drug development, materials science, and

chemical research.

To cite this document: BenchChem. [spectroscopic comparison of 1-(5-Tert-butyl-2-
hydroxyphenyl)ethanone with its isomers]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1296175#spectroscopic-comparison-of-1-5-tert-butyl-
2-hydroxyphenyl-ethanone-with-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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